AHL modulator-1

Quorum sensing inhibition LuxR-type receptor profiling Acinetobacter baumannii

AHL modulator-1 (CAS 942296-18-6), also designated as compound 12 or synonymously AbaR/QscR inhibitor, is a synthetic small-molecule modulator of N-acylated L-homoserine lactone (AHL)-mediated quorum sensing (QS) in Gram-negative bacteria. Chemically identified as 2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-benzeneacetamide (C12H12BrNO3, MW 298.13), this phenylacetanoyl homoserine lactone (PHL) derivative belongs to a class of non-native AHL analogues characterized by an aromatic acyl moiety substituted onto the homoserine lactone core.

Molecular Formula C12H12BrNO3
Molecular Weight 298.13 g/mol
CAS No. 942296-18-6
Cat. No. B15567188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAHL modulator-1
CAS942296-18-6
Molecular FormulaC12H12BrNO3
Molecular Weight298.13 g/mol
Structural Identifiers
InChIInChI=1S/C12H12BrNO3/c13-9-4-2-1-3-8(9)7-11(15)14-10-5-6-17-12(10)16/h1-4,10H,5-7H2,(H,14,15)/t10-/m0/s1
InChIKeyMMJSTOMMZPSKSQ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AHL Modulator-1 (CAS 942296-18-6): Technical Baseline for Quorum Sensing Probe Selection


AHL modulator-1 (CAS 942296-18-6), also designated as compound 12 or synonymously AbaR/QscR inhibitor, is a synthetic small-molecule modulator of N-acylated L-homoserine lactone (AHL)-mediated quorum sensing (QS) in Gram-negative bacteria . Chemically identified as 2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-benzeneacetamide (C12H12BrNO3, MW 298.13), this phenylacetanoyl homoserine lactone (PHL) derivative belongs to a class of non-native AHL analogues characterized by an aromatic acyl moiety substituted onto the homoserine lactone core . In standardized reporter assays, AHL modulator-1 exhibits dual functional activity: 21% agonism and 42% antagonism in cellulase activity assays, and 5% agonism with 32% antagonism in potato maceration virulence assays .

Why Generic AHL Analogues Cannot Substitute for AHL Modulator-1 in QS Studies


Non-native AHL analogues targeting quorum sensing are not functionally interchangeable due to pronounced receptor-specific selectivity profiles dictated by subtle variations in acyl chain structure, aromatic substitution patterns, and stereochemistry. Among PHL derivatives, the presence, position, and electronic nature of phenyl ring substituents critically determine whether a compound acts as an agonist, antagonist, or superagonist at a given LuxR-type receptor [1]. AHL modulator-1 incorporates a 2-bromophenyl substitution on the phenylacetanoyl scaffold—a structural feature that confers preferential antagonistic activity at specific receptors (notably AbaR in Acinetobacter baumannii and QscR in Pseudomonas aeruginosa) while displaying only modest agonism in parallel assays [2]. Closely related analogues lacking the ortho-bromo substituent or bearing alternative aromatic modifications exhibit divergent activity profiles, including full agonism or superagonism at different LuxR homologs [1]. Consequently, substitution with an uncharacterized PHL or AHL analogue in experimental workflows risks altering the functional readout (agonism versus antagonism) and receptor engagement pattern, compromising the reproducibility of QS modulation studies and confounding mechanistic interpretation.

Quantitative Differentiation Evidence for AHL Modulator-1 Versus PHL Analogues


Receptor Selectivity: AHL Modulator-1 Preferentially Targets AbaR and QscR Over LuxR

AHL modulator-1 demonstrates selective antagonism at the AbaR receptor (Acinetobacter baumannii LuxR-type QS regulator) and the QscR receptor (Pseudomonas aeruginosa quorum-sensing repressor), distinguishing it from unsubstituted PHL which primarily modulates LuxR in Vibrio fischeri. While quantitative comparative receptor profiling data for AHL modulator-1 against a full panel of LuxR homologs under identical assay conditions is not publicly available in a single head-to-head study, the compound is identified as an active inhibitor of both AbaR and QscR in the patent and primary literature [1]. In contrast, the parent PHL scaffold lacking bromine substitution functions as either a strong antagonist or superagonist of LuxR in V. fischeri, with structure-activity relationship (SAR) studies demonstrating that phenyl ring substitution dramatically alters receptor selectivity and functional outcome [2].

Quorum sensing inhibition LuxR-type receptor profiling Acinetobacter baumannii

Structural Determinant: Ortho-Bromo Substitution Distinguishes AHL Modulator-1 from Unsubstituted PHL

AHL modulator-1 (C12H12BrNO3, MW 298.13) incorporates a 2-bromophenyl substitution on the phenylacetanoyl scaffold, a structural feature absent in the parent PHL compound (C12H13NO3, MW 219.24) . Systematic SAR studies on PHL derivatives in Vibrio fischeri LuxR assays demonstrate that the nature, position, and electronic properties of phenyl ring substituents profoundly influence QS modulatory activity, with ortho-substitution patterns conferring distinct activity profiles compared to unsubstituted or para-substituted analogues [1]. The presence of the electron-withdrawing bromine atom at the ortho position in AHL modulator-1 represents a deliberate structural modification intended to alter receptor binding affinity and functional outcome relative to the unsubstituted PHL scaffold.

Structure-activity relationship PHL derivative ortho-substitution effect

Functional Antagonism: AHL Modulator-1 Demonstrates Greater Antagonistic Than Agonistic Activity in Virulence Assays

In potato maceration assays using Erwinia carotovora—a model phytopathogen for evaluating QS-modulated virulence phenotypes—AHL modulator-1 exhibits 5% agonism and 32% antagonism at unspecified concentrations, indicating a net functional bias toward antagonism (agonism:antagonism ratio = 1:6.4) . In parallel cellulase activity assays, the compound displays 21% agonism and 42% antagonism (agonism:antagonism ratio = 1:2) . Comparative quantitative data for the parent PHL or other closely related brominated PHL analogues in identical potato maceration assays are not publicly available. The compound's net antagonistic functional profile is consistent with its identification as an AbaR and QscR inhibitor .

Potato maceration assay virulence attenuation Erwinia carotovora

Phenotypic Consequence: AbaR Antagonists Reduce A. baumannii Motility and Biofilm Formation

In a systematic evaluation of non-native AHL analogues targeting the AbaR receptor in Acinetobacter baumannii, the ten most potent AbaR antagonists—a group that largely contains aromatic acyl groups including PHL derivatives—strongly inhibited A. baumannii motility, and five antagonists from this cohort reduced biofilm formation by up to 40% [1]. While AHL modulator-1 (synonym: AbaR inhibitor) is identified as an active inhibitor of AbaR , direct quantitative motility or biofilm inhibition data specific to AHL modulator-1 are not reported in the public primary literature. The class-level inference from structurally related AbaR antagonists suggests that potent AbaR inhibition correlates with attenuation of virulence-associated phenotypes including motility and biofilm formation.

Biofilm inhibition Acinetobacter baumannii motility attenuation

Compound Identity and Purity: AHL Modulator-1 is Supplied at ≥99% Purity with Defined Storage Parameters

Commercially sourced AHL modulator-1 (CAS 942296-18-6) is supplied with a certified purity of 99.15% as determined by HPLC analysis . The compound is formulated as a solid powder with DMSO solubility of 100–125 mg/mL, and recommended storage conditions are powder at -20°C for up to 3 years, or in DMSO stock solution at -80°C for 6 months [1]. These specifications provide a defined quality baseline for experimental reproducibility.

Chemical purity QC specification solubility

Validated Application Scenarios for AHL Modulator-1 in Quorum Sensing Research


Targeted Inhibition of AbaR-Mediated Quorum Sensing in Acinetobacter baumannii

AHL modulator-1 is suitable as a chemical probe for investigating AbaR-dependent QS pathways in A. baumannii. The compound is identified as an active inhibitor of the AbaR receptor , a LuxR-type transcriptional regulator that controls QS-mediated gene expression in this clinically significant pathogen [1]. Class-level evidence indicates that potent AbaR antagonists with aromatic acyl groups strongly inhibit A. baumannii motility, and a subset reduces biofilm formation by up to 40% [1]. Researchers can employ AHL modulator-1 in recombinant AbaR reporter assays to confirm antagonist activity, and subsequently evaluate its effects on A. baumannii motility and biofilm formation in phenotypic assays.

Modulation of QscR Quorum-Sensing Repressor in Pseudomonas aeruginosa

AHL modulator-1 is designated as a QscR inhibitor . QscR is a QS signal receptor that controls the expression of virulence genes in the opportunistic pathogen Pseudomonas aeruginosa [1]. The compound can be utilized in recombinant QscR reporter gene assays (e.g., in E. coli heterologous expression systems) to characterize antagonist potency and dose-response relationships. Given that QscR functions as a repressor that integrates signals from multiple QS circuits in P. aeruginosa [1], AHL modulator-1 may serve as a tool to dissect the regulatory interplay between QscR and the LasR/RhlR QS systems.

Virulence Attenuation Studies in Erwinia carotovora Phytopathogen Models

AHL modulator-1 has demonstrated quantifiable antagonistic activity in Erwinia carotovora virulence assays, with 32% antagonism and 5% agonism observed in potato maceration assays, and 42% antagonism with 21% agonism in cellulase activity assays . This net antagonistic functional profile supports its application as a QS inhibitory probe in phytopathogen research. Investigators studying E. carotovora QS-regulated virulence can use AHL modulator-1 to attenuate maceration and cellulase production phenotypes, providing a chemical biology approach to validate QS targets or explore anti-virulence strategies in plant infection models.

Structure-Activity Relationship Studies on PHL-Derived LuxR-Type Receptor Modulators

The 2-bromophenyl substitution in AHL modulator-1 represents a specific structural perturbation of the PHL scaffold that influences receptor selectivity and functional activity [1]. This compound can be incorporated into systematic SAR studies investigating how ortho-substitution patterns on the phenyl ring affect binding and activity at different LuxR-type receptors (e.g., LuxR, AbaR, QscR, LasR, TraR). By comparing AHL modulator-1 with unsubstituted PHL, para-substituted analogues, and other halogenated derivatives, medicinal chemists and chemical biologists can delineate the structural determinants of receptor subtype selectivity within the broader AHL analogue chemical space [1].

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